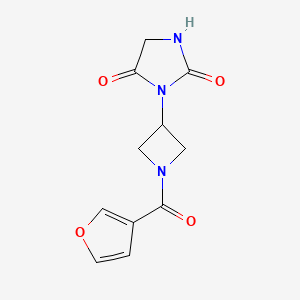

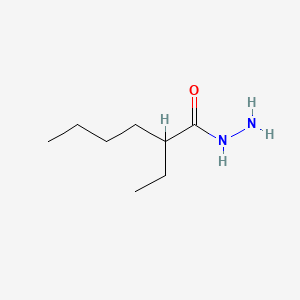

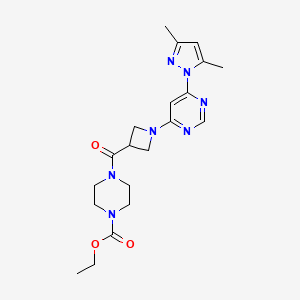

![molecular formula C16H13ClN2O2 B2795839 (2E)-3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylic acid CAS No. 749907-05-9](/img/structure/B2795839.png)

(2E)-3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2E)-3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylic acid” is a chemical compound with the empirical formula C16H13ClN2O2 . It has a molecular weight of 300.74 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Research in heterocyclic chemistry has utilized derivatives similar to the specified compound for synthesizing various heterocyclic structures. Bialy and Gouda (2011) explored cyanoacetamide in heterocyclic chemistry for synthesizing benzothiophenes, showing significant antitumor and antioxidant activities. This study underscores the compound's utility in creating biologically active molecules through Knoevenagel condensation and other synthetic pathways (Bialy & Gouda, 2011).

Solar Cell Applications

The compound's framework has been adapted in molecular engineering for organic sensitizers in solar cell applications. Sanghoon Kim et al. (2006) demonstrated the synthesis of novel organic sensitizers with functionalized unsymmetrical structures for high incident photon to current conversion efficiency in dye-sensitized solar cells (DSSCs). Their work highlights the importance of electron-donating and anchoring groups in achieving high solar energy conversion efficiencies (Kim et al., 2006).

Quantum Chemical Calculations and Molecular Design

In the realm of molecular design, especially for DSSCs, the consideration of π-conjugation units and the alignment of molecular orbitals play a crucial role. Studies involving quantum chemical calculations help in understanding the electronic structure and designing efficient organic dyes for solar energy conversion. The work by Sun et al. (2019) on designing new organic dyes for DSSCs using cyclopentadipyrrole and dihydropyrroloindole groups, in conjunction with cyanoacrylic acid as an acceptor, underscores the compound's relevance in photovoltaic research (Sun et al., 2019).

Material Science and Corrosion Inhibition

In material science, the synthesis of new derivatives provides insights into corrosion inhibition mechanisms, showcasing the compound's utility beyond biological and energy applications. Louroubi et al. (2019) demonstrated the synthesis and structural characterization of a pyrrole derivative with potential as a corrosion inhibitor (Louroubi et al., 2019).

Safety and Hazards

properties

IUPAC Name |

(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c1-10-6-12(7-13(9-18)16(20)21)11(2)19(10)15-5-3-4-14(17)8-15/h3-8H,1-2H3,(H,20,21)/b13-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEDDKVMWGSYEN-NTUHNPAUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)C=C(C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)/C=C(\C#N)/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2795757.png)

![5-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2795764.png)

![2-(2-chlorophenyl)-7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2795766.png)

![3-((5-(cyclopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2795769.png)

![3-(4-Methylbenzyl)-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2795772.png)